Stereochemical Discrimination: cis- vs. trans-Cycloglutamyl Phosphate at Gamma-Glutamate Kinase
Gamma-glutamate kinase exhibits absolute stereochemical discrimination between cis- and trans-cycloglutamate derivatives. The cis isomer (gamma-cycloglutamyl phosphate) is productively formed from cis-cycloglutamate and ATP, whereas the trans isomer shows no detectable interaction with the kinase [1]. This binary selectivity is explained by the requirement for a diequatorial conformation that only the cis form can adopt, mimicking the extended conformation of L-glutamate [1].
| Evidence Dimension | Kinase substrate recognition (product formation) |
|---|---|
| Target Compound Data | Gamma-cis-cycloglutamyl phosphate: product formed (detected by ADP release and complex formation) [1] |
| Comparator Or Baseline | Trans-cycloglutamate: no substrate activity; no product formed [1] |
| Quantified Difference | Qualitative yes/no; cis isomer engaged, trans isomer completely inactive [1] |
| Conditions | E. coli gamma-glutamate kinase, ATP, Mg²⁺, pH 7.5, 37°C [1] |
Why This Matters
This binary on/off discrimination means that any assay using gamma-cycloglutamyl phosphate requires the cis isomer; procurement of the trans form or a mixed isomer preparation would yield a completely inactive compound.
- [1] Seddon AP, Zhao KY, Meister A. Activation of glutamate by gamma-glutamate kinase: formation of gamma-cis-cycloglutamyl phosphate, an analog of gamma-glutamyl phosphate. J Biol Chem. 1989;264(19):11326-11335. View Source
